molecular formula C20H15N3O2S B2777545 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034394-94-8

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2777545
CAS No.: 2034394-94-8
M. Wt: 361.42
InChI Key: HVYNMWBBXOEVNZ-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound that incorporates furan, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate through a Suzuki-Miyaura coupling reaction.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring.

    Final Coupling: The final step involves coupling the furan-pyridine intermediate with the thiazole derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of furan, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-19(17-13-26-20(23-17)15-5-2-1-3-6-15)22-12-14-8-9-16(21-11-14)18-7-4-10-25-18/h1-11,13H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYNMWBBXOEVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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